molecular formula C21H18N2O5 B1223833 3-{[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid

3-{[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid

Cat. No.: B1223833
M. Wt: 378.4 g/mol
InChI Key: RKRRTHBMNDJIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid is a complex organic compound that features a morpholine ring, a naphthalene core, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated synthesizers could be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

3-{[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid is unique due to its combination of a morpholine ring, a naphthalene core, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

3-[(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)amino]benzoic acid

InChI

InChI=1S/C21H18N2O5/c24-19-15-6-1-2-7-16(15)20(25)18(23-8-10-28-11-9-23)17(19)22-14-5-3-4-13(12-14)21(26)27/h1-7,12,22H,8-11H2,(H,26,27)

InChI Key

RKRRTHBMNDJIQQ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC(=C4)C(=O)O

Canonical SMILES

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC(=C4)C(=O)O

solubility

56.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid
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3-{[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid
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3-{[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid
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3-{[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid
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3-{[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid
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3-{[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid

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